molecular formula C6H4N2O5 B14160693 1-(5-Nitro-2-furyl)-2-nitroethylene CAS No. 830-07-9

1-(5-Nitro-2-furyl)-2-nitroethylene

Katalognummer: B14160693
CAS-Nummer: 830-07-9
Molekulargewicht: 184.11 g/mol
InChI-Schlüssel: NMZDNQIJZAERIO-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitro-2-furyl)-2-nitroethylene is an organic compound belonging to the nitrofuran class Nitrofurans are characterized by a furan ring bearing a nitro group

Vorbereitungsmethoden

The synthesis of 1-(5-Nitro-2-furyl)-2-nitroethylene typically involves nitration reactions. One common method is the nitration of furan derivatives using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and the use of specific nitrating agents to achieve the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other nitrofuran derivatives.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Research has investigated its use in developing new drugs for treating infections caused by resistant bacteria.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves its interaction with specific molecular targets. It targets proteins such as aldose reductase, which plays a role in various biological pathways. The compound’s nitro groups are believed to be crucial for its biological activity, as they can undergo redox reactions that generate reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

1-(5-Nitro-2-furyl)-2-nitroethylene can be compared with other nitrofuran compounds, such as:

    Nitrofurantoin: Used as an antibacterial agent for urinary tract infections.

    Furazolidone: Employed as an antimicrobial agent in veterinary medicine.

    Nitrofurazone: Utilized as a topical antibacterial agent.

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

830-07-9

Molekularformel

C6H4N2O5

Molekulargewicht

184.11 g/mol

IUPAC-Name

2-nitro-5-[(E)-2-nitroethenyl]furan

InChI

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+

InChI-Schlüssel

NMZDNQIJZAERIO-ONEGZZNKSA-N

Isomerische SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.